molecular formula C6H14ClNO B2764027 [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride CAS No. 2550996-41-1

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride

Cat. No.: B2764027
CAS No.: 2550996-41-1
M. Wt: 151.63
InChI Key: DJZSFZUZNGAAID-IBTYICNHSA-N
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Description

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl. It is a white crystalline powder that is soluble in water and commonly used in various scientific research applications. The compound is known for its unique structure, which includes a cyclopentane ring with an amino group and a hydroxyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride typically involves the reduction of a suitable precursor, such as a cyclopentanone derivative, followed by the introduction of the amino group. One common method involves the reduction of 2-cyclopentenone using a reducing agent like sodium borohydride, followed by the addition of ammonia to introduce the amino group. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while substitution reactions can produce various substituted cyclopentyl derivatives.

Scientific Research Applications

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride can be compared with other similar compounds, such as:

    Cyclopentylamine: Similar structure but lacks the hydroxyl group.

    Cyclopentanol: Contains a hydroxyl group but lacks the amino group.

    Cyclopentanone: Contains a carbonyl group instead of the amino and hydroxyl groups.

The uniqueness of this compound lies in its combination of both an amino group and a hydroxyl group attached to a cyclopentane ring, which imparts distinct chemical and biological properties.

Biological Activity

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride is a compound with significant biological activity, primarily due to its unique structural features and stereochemistry. This article explores its interactions with biological targets, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H13ClN2O
  • Molecular Weight : Approximately 151.63 g/mol
  • Structural Characteristics : The compound consists of a cyclopentane ring with an amino group and a hydroxymethyl group, which facilitates hydrogen bonding with biological macromolecules .

Mechanisms of Biological Activity

The biological activity of this compound is linked to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Hydrogen Bonding : The amino group in the compound allows for effective hydrogen bonding, influencing enzyme activity and receptor interactions.
  • Conformational Changes : Binding to target proteins can induce conformational changes that modulate their activity, potentially leading to altered metabolic pathways.

Biological Targets and Effects

Research indicates that this compound interacts with several key biological targets:

  • Enzymes : The compound has shown potential in modulating the activity of specific enzymes involved in metabolic pathways.
  • Receptors : It may influence receptor signaling pathways, contributing to its pharmacological effects.

Case Studies

Several studies have investigated the effects of this compound on biological systems:

  • Study on Enzyme Inhibition :
    • A study demonstrated that the compound inhibited the activity of adenosine kinase (AdK), leading to increased levels of endogenous adenosine. This suggests potential applications in treating conditions such as seizures .
  • Impact on Cell Replication :
    • Research indicated that this compound could promote replication in pancreatic β-cells in rodent models, hinting at its potential use in diabetes treatment .

Data Tables

The following table summarizes key findings from studies examining the inhibitory effects of this compound on enzyme activity:

CompoundConcentration (μM)Percent Inhibition (%)IC50 (μM)
Control-0ND
This compound5088.3 ± 0.30.82 ± 0.03
Known Inhibitor 1a5088.4 ± 0.30.048 ± 0.001
Known Inhibitor 22076.5 ± 0.96.01 ± 0.18

*ND = Not Determined .

Potential Therapeutic Applications

Given its biological activity, this compound shows promise in various therapeutic areas:

  • Neurological Disorders : Its ability to modulate adenosine levels could be beneficial in treating epilepsy and other neurological conditions.
  • Diabetes Management : The promotion of β-cell replication suggests a potential role in diabetes therapy.

Properties

IUPAC Name

[(1S,2S)-2-aminocyclopentyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZSFZUZNGAAID-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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